molecular formula C23H22F3N3OS B460671 5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraen-6-amine CAS No. 626221-75-8

5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraen-6-amine

Cat. No.: B460671
CAS No.: 626221-75-8
M. Wt: 445.5g/mol
InChI Key: HDDQWELEEGSKNN-UHFFFAOYSA-N
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Description

This compound features a highly complex tricyclic scaffold incorporating a fused tetrahydroisoquinoline moiety, a trifluoromethyl (-CF₃) substituent, and a 4-thia-2-aza heterocyclic system. The tricyclo[7.5.0.0³,⁷] framework indicates three interconnected rings with bridgehead positions at C3 and C7, creating a rigid, three-dimensional structure.

Properties

IUPAC Name

[6-amino-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-5-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3OS/c24-23(25,26)18-15-8-2-1-3-9-16(15)28-21-17(18)19(27)20(31-21)22(30)29-11-10-13-6-4-5-7-14(13)12-29/h4-7H,1-3,8-12,27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDQWELEEGSKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C3C(=C2C(F)(F)F)C(=C(S3)C(=O)N4CCC5=CC=CC=C5C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraen-6-amine involves multiple steps, including the formation of the core structure and the introduction of functional groups. The synthetic routes typically involve:

    Formation of the core structure: This step involves the cyclization of precursor molecules under specific conditions to form the tricyclic core.

    Introduction of functional groups: Functional groups such as the amino, trifluoromethyl, and isoquinolinyl groups are introduced through various chemical reactions, including nucleophilic substitution and electrophilic addition.

    Industrial production methods: Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraen-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Common reagents and conditions: Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

    Major products formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products may include various derivatives with modified functional groups and altered chemical properties.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraen-6-amine exhibit significant anticancer properties. For instance, tetrahydroisoquinoline derivatives have been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases such as Alzheimer's disease (AD). In experimental setups using Drosophila models of AD, it was observed that the compound could diminish amyloid-beta (Aβ42) toxicity, rescuing phenotypic defects and prolonging lifespan . This suggests its potential role in developing therapies for neurodegenerative conditions.

Anti-inflammatory Properties

Compounds containing the tetrahydroisoquinoline structure have also demonstrated anti-inflammatory effects. The mechanism involves inhibiting pro-inflammatory cytokines and mediators that contribute to chronic inflammatory diseases . This property could be harnessed for treating conditions such as arthritis and other inflammatory disorders.

Antitussive Activity

Historical data indicates that tetrahydroisoquinoline derivatives possess antitussive properties comparable to those of established drugs like codeine . This application is particularly relevant in the development of cough suppressants that are less addictive than traditional opioids.

Case Study 1: Anticancer Research

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of tetrahydroisoquinoline and evaluated their cytotoxicity against cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). One derivative exhibited IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Neuroprotection in Drosophila Models

A research team utilized Drosophila models to assess the neuroprotective effects of the compound against Aβ42-induced toxicity. Results showed a marked improvement in motor function and lifespan extension when treated with the compound compared to controls .

Mechanism of Action

The mechanism of action of 5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraen-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its tricyclic core and substituent arrangement. Below is a detailed comparison with analogous heterocyclic systems from published literature:

Structural Analogues from Benzothieno-Pyrimidine Derivatives

Pfeiffer et al. synthesized 2-substituted benzothieno-triazolo/imidazo-pyrimidines (e.g., 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thiones) via cyclocondensation and alkylation of thiourea derivatives . These compounds share sulfur- and nitrogen-containing heterocycles but differ in:

  • Core Architecture: Benzothieno-pyrimidines are bicyclic or tricyclic with fused thiophene and pyrimidine rings, lacking the tetrahydroisoquinoline unit.
  • Substituents : The target compound’s trifluoromethyl group is absent in Pfeiffer’s derivatives, which instead feature aryl or alkyl side chains.

Spirocyclic Benzothiazole Derivatives

Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share heteroatom-rich systems but diverge structurally:

  • Ring System: The spiro[4.5]decane framework introduces a non-fused, oxygen-containing ring, contrasting with the fused tricyclic system of the target compound.

Cephalosporin-Based Antibiotics

The cephalosporin derivative in (C19H17N5O7S3•HCl) contains a 5-thia-1-azabicyclo[4.2.0]oct-2-ene core, a β-lactam antibiotic scaffold . Key differences include:

  • Bioactivity: Cephalosporins target bacterial cell wall synthesis, while the target compound’s tetrahydroisoquinoline and trifluoromethyl groups may confer CNS or kinase-targeting activity.
  • Structural Complexity : The tricyclo[7.5.0.0³,⁷] system in the target compound imposes greater conformational rigidity compared to cephalosporins’ bicyclic framework.

Comparative Data Table

Feature Target Compound Benzothieno-Pyrimidines Spirocyclic Benzothiazoles Cephalosporin
Core Structure Tricyclo[7.5.0.0³,⁷] with 4-thia-2-aza Fused thiophene-pyrimidine Spiro[4.5]decane with oxa-aza Bicyclic β-lactam
Key Substituents -CF₃, tetrahydroisoquinoline carbonyl Aryl/alkyl chains Benzothiazole, dimethylaminophenyl Furanoyl, thiazolyl
Synthetic Method Likely cyclocondensation/coupling Isothiocyanato intermediates Schiff base condensation Semisynthetic modification
Potential Application Hypothesized CNS/kinase modulation Not reported Organic synthesis intermediates Antibacterial agents

Research Findings and Implications

  • Synthetic Challenges: The fused tetrahydroisoquinoline and tricyclic core may require multi-step protocols, contrasting with simpler cyclocondensation routes for benzothieno-pyrimidines .

Biological Activity

The compound 5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraen-6-amine represents a complex molecular structure with potential therapeutic applications. This article aims to explore its biological activity, focusing on existing research findings, structure-activity relationships (SAR), and potential clinical implications.

Chemical Structure and Properties

The compound's molecular formula can be expressed as C19H16F3N2SC_{19}H_{16}F_3N_2S with a molecular weight of approximately 368.4 g/mol. The structure includes a tetrahydroisoquinoline moiety, which is known for its diverse biological activities.

Structural Features

FeatureDescription
Base StructureTetrahydroisoquinoline
Functional GroupsCarbonyl, trifluoromethyl, thia, azatricyclo
Molecular Weight368.4 g/mol
Key AtomsC, H, F, N, S

Antitumor Activity

Research has indicated that derivatives of tetrahydroisoquinoline exhibit significant antitumor activity. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines. A study highlighted several synthesized compounds that demonstrated potent in vitro antitumor effects with IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent .

The biological activity of the compound may be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Specifically:

  • Nrf2 Activation : Some derivatives have been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation .
  • Carbonic Anhydrase Inhibition : Certain analogs have demonstrated inhibitory effects on carbonic anhydrase isozymes, which are implicated in tumor growth and metastasis .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • Trifluoromethyl Substitution : The presence of trifluoromethyl groups has been associated with increased potency against specific cancer types.
  • Thia and Azatricyclo Framework : These structural components enhance interaction with biological targets, potentially improving selectivity and reducing off-target effects.

Study 1: Antitumor Efficacy

A recent study synthesized various tetrahydroisoquinoline derivatives and assessed their antitumor properties in vitro. Notably:

  • Compounds exhibited IC50 values ranging from 2.5 to 12.5 µg/mL.
  • The most potent compounds surpassed the efficacy of Doxorubicin .

Study 2: Inhibition of Carbonic Anhydrases

Another investigation focused on the inhibitory effects of similar compounds on carbonic anhydrases:

  • Monomethoxy derivatives showed enhanced selectivity for hCA IX and hCA XIV.
  • Compounds displayed low nanomolar inhibition constants (K(I)), indicating strong potential for therapeutic applications in oncology .

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